7-(4-chlorobenzyl)-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 7-(4-chlorobenzyl)-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 303971-19-9
VCID: VC21461375
InChI: InChI=1S/C17H17ClN4O2S/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC=C)CC3=CC=C(C=C3)Cl
Molecular Formula: C17H17ClN4O2S
Molecular Weight: 376.9g/mol

7-(4-chlorobenzyl)-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 303971-19-9

Cat. No.: VC21461375

Molecular Formula: C17H17ClN4O2S

Molecular Weight: 376.9g/mol

* For research use only. Not for human or veterinary use.

7-(4-chlorobenzyl)-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione - 303971-19-9

Specification

CAS No. 303971-19-9
Molecular Formula C17H17ClN4O2S
Molecular Weight 376.9g/mol
IUPAC Name 7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-prop-2-enylsulfanylpurine-2,6-dione
Standard InChI InChI=1S/C17H17ClN4O2S/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3
Standard InChI Key QQGZCXVADQVYSJ-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC=C)CC3=CC=C(C=C3)Cl
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC=C)CC3=CC=C(C=C3)Cl

Introduction

Chemical Identity

IUPAC Name: 7-(4-Chlorobenzyl)-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula: C15H15ClN4O2S
Molecular Weight: 350.82 g/mol

This compound belongs to the class of purine derivatives. It features a purine core substituted with:

  • A 4-chlorobenzyl group at position 7,

  • Two methyl groups at positions 1 and 3,

  • A prop-2-en-1-ylsulfanyl group at position 8.

Structural Features

The compound's structure integrates a purine scaffold with functional groups that enhance its chemical reactivity and biological potential:

  • Purine Core: The bicyclic purine nucleus serves as a versatile pharmacophore.

  • Chlorobenzyl Substitution: The para-chlorobenzyl group contributes to lipophilicity and may enhance interaction with hydrophobic pockets in biological targets.

  • Allyl Sulfanyl Group: This group introduces flexibility and potential for covalent bonding interactions.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials:

    • A purine derivative such as theobromine or caffeine,

    • 4-chlorobenzyl chloride,

    • Allyl thiol.

  • Reactions:

    • Nucleophilic substitution at position 7 of the purine ring by 4-chlorobenzyl chloride,

    • Thiolation at position 8 using allyl thiol under basic conditions.

  • Purification:

    • Recrystallization or chromatographic techniques are employed to isolate the final product.

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

TechniqueKey Observations
NMR (¹H & ¹³C)Signals corresponding to methyl groups, aromatic protons of chlorobenzyl, and allyl group.
IR SpectroscopyPeaks for C=O stretching (purine core), C-Cl bond, and S-H stretching vibrations.
Mass SpectrometryMolecular ion peak at m/z = 351 (consistent with molecular weight).

Biological Activity

Purine derivatives are widely studied for their pharmacological properties. While specific data on this compound is limited, its structural features suggest potential activities such as:

  • Enzyme Inhibition: Purines often act as inhibitors of enzymes like phosphodiesterases or kinases.

  • Antiviral Properties: Substituted purines are known to interfere with viral replication.

  • Anticancer Potential: The chlorobenzyl group may enhance cytotoxicity against tumor cells.

Further biological assays are required to confirm these hypotheses.

Applications

This compound may find applications in:

  • Pharmaceutical Research:

    • As a lead molecule for drug development targeting enzymes or receptors.

  • Material Science:

    • Functionalized purines have been explored in supramolecular chemistry and organic electronics.

  • Biochemical Studies:

    • As a probe to study purinergic signaling pathways.

Safety and Handling

ParameterDetails
ToxicityPotentially toxic; handle with care
Storage ConditionsStore in a cool, dry place away from light
Protective MeasuresUse gloves and goggles during handling

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